

# A Comparative Safety Analysis of Co-codamol and Other Opioid Combination Analgesics

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## Compound of Interest

Compound Name: Co-codamol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of **co-codamol** (codeine/acetaminophen) and other commonly prescribed opioid combination analgesics. The information presented is collated from peer-reviewed clinical trials and pharmacological studies to support evidence-based research and drug development.

## Quantitative Safety Profile Comparison

The following tables summarize the incidence of adverse events reported in clinical trials comparing **co-codamol** with other opioid combinations. It is important to note that direct head-to-head trial data for all combinations is not always available, and the presented data is aggregated from studies with varying methodologies.

Table 1: **Co-codamol** (Codeine/Acetaminophen) vs. Hydrocodone/Acetaminophen

Adverse Event	Co-codamol (30mg/300- 500mg)	Hydrocodone/ Acetaminophen (5mg/500mg)	p-value	Reference
Any Side Effect	72% (18/25)	32% (8/25)	0.005	[1]
Sedation/Lightheadedness	64% (16/25)	24% (6/25)	< 0.005	[1]
Nausea/Vomiting	Not significantly different	Not significantly different	0.23	[1]
Inadequate Analgesia	24% (6/25)	0% (0/25)	< 0.05	[1]

Table 2: **Co-codamol** (Codeine/Acetaminophen) vs. Tramadol/Acetaminophen

Adverse Event	Co-codamol (30mg/300mg)	Tramadol/Acetaminophen (37.5mg/325mg)	p-value	Reference
Somnolence	24% (37/153)	17% (54/309)	0.05	[2]
Constipation	21% (32/153)	11% (35/309)	< 0.01	[2]
Headache	7% (11/153)	11% (34/309)	0.08	[2]
Nausea and Vomiting (post-cholecystectomy)	Lower incidence	Higher incidence	< 0.05	[3]
Oversedation (pediatric post-tonsillectomy, day of surgery)	Significantly higher	Lower	-	[4]
Itching (pediatric post-tonsillectomy)	Lower	Significantly higher	-	[4]

Table 3: **Co-codamol** (Codeine/Acetaminophen) vs. Oxycodone/Acetaminophen

Adverse Event	Co-codamol (30mg/300mg)	Oxycodone/Ac etaminophen (5mg/325mg)	p-value	Reference
Nausea	12% (12/104)	12% (13/111)	Not Significant	[5]
Vomiting	2% (2/104)	4% (4/111)	Not Significant	[5]
Drowsiness/Dizzi ness	Not significantly different	Not significantly different	-	[6][7]
Constipation	Not significantly different	Not significantly different	-	[5]

## Experimental Protocols

Below are summaries of the methodologies for key clinical trials cited in this guide. These protocols provide insight into the conditions under which the comparative safety data were obtained.

### Protocol 1: Comparison of Hydrocodone/Acetaminophen vs. Codeine/Acetaminophen for Acute Musculoskeletal Pain

- Study Design: A randomized, double-blind, prospective clinical trial.[1]
- Participants: 62 adult emergency department patients (18-70 years old) with acute musculoskeletal pain. Patients with contraindications to opioid therapy or those using other analgesics were excluded.[1]
- Intervention: Patients were randomly assigned to receive either 5 mg hydrocodone with 500 mg acetaminophen or 30 mg codeine with 500 mg acetaminophen to be taken every four hours as needed for pain upon discharge.[1]
- Outcome Measures: Pain intensity was assessed using a visual analog scale (VAS) at 0, 1, 2, 4, 8, 24, and 48 hours. The study also recorded the incidence of specific side effects and

the number of patients reporting inadequate analgesia.[1]

## Protocol 2: Comparison of Tramadol/Acetaminophen vs. Codeine/Acetaminophen for Chronic Pain

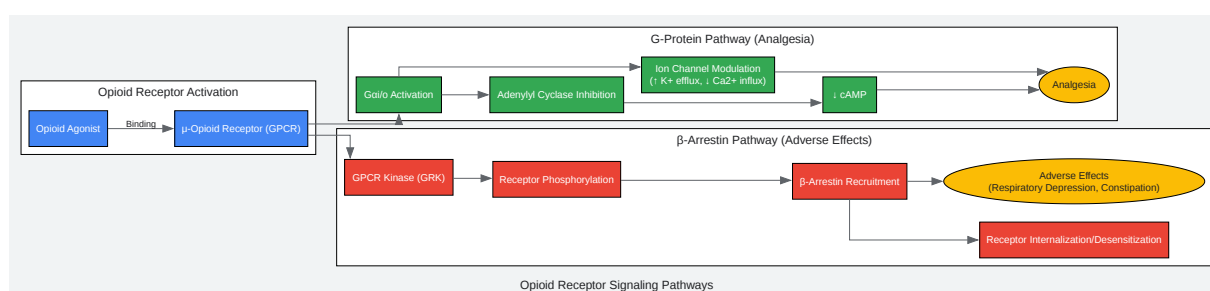
- Study Design: A 4-week, randomized, double-blind, parallel-group, active-control, double-dummy, multicenter trial.[2]
- Participants: 462 adult patients with chronic nonmalignant low back pain, osteoarthritis pain, or both.[2]
- Intervention: Patients were randomized to receive either tramadol/acetaminophen (37.5 mg/325 mg) tablets or codeine/acetaminophen (30 mg/300 mg) capsules.[2]
- Outcome Measures: Pain relief and pain intensity were measured at 30 minutes and then hourly for 6 hours after the first daily dose each week. Patients and investigators assessed the efficacy of the medication. The incidence of adverse events was recorded throughout the study.[2]

## Protocol 3: Comparison of Oxycodone/Acetaminophen vs. Codeine/Acetaminophen for Acute Extremity Pain

- Study Design: A prospective, randomized, double-blind clinical trial.[8]
- Participants: Adult emergency department patients with acute extremity pain who were discharged home.[8]
- Intervention: Patients were randomized to receive either oxycodone/acetaminophen (5 mg/325 mg) or codeine/acetaminophen (30 mg/300 mg).[8]
- Outcome Measures: The primary outcome was the difference in improvement on a numerical rating scale (NRS) for pain over a 2-hour period following the most recent dose, assessed via a telephone call one day after discharge. Secondary outcomes included the proportion of patients with greater than 50% pain reduction, the side-effect profile, and patient satisfaction. [8]

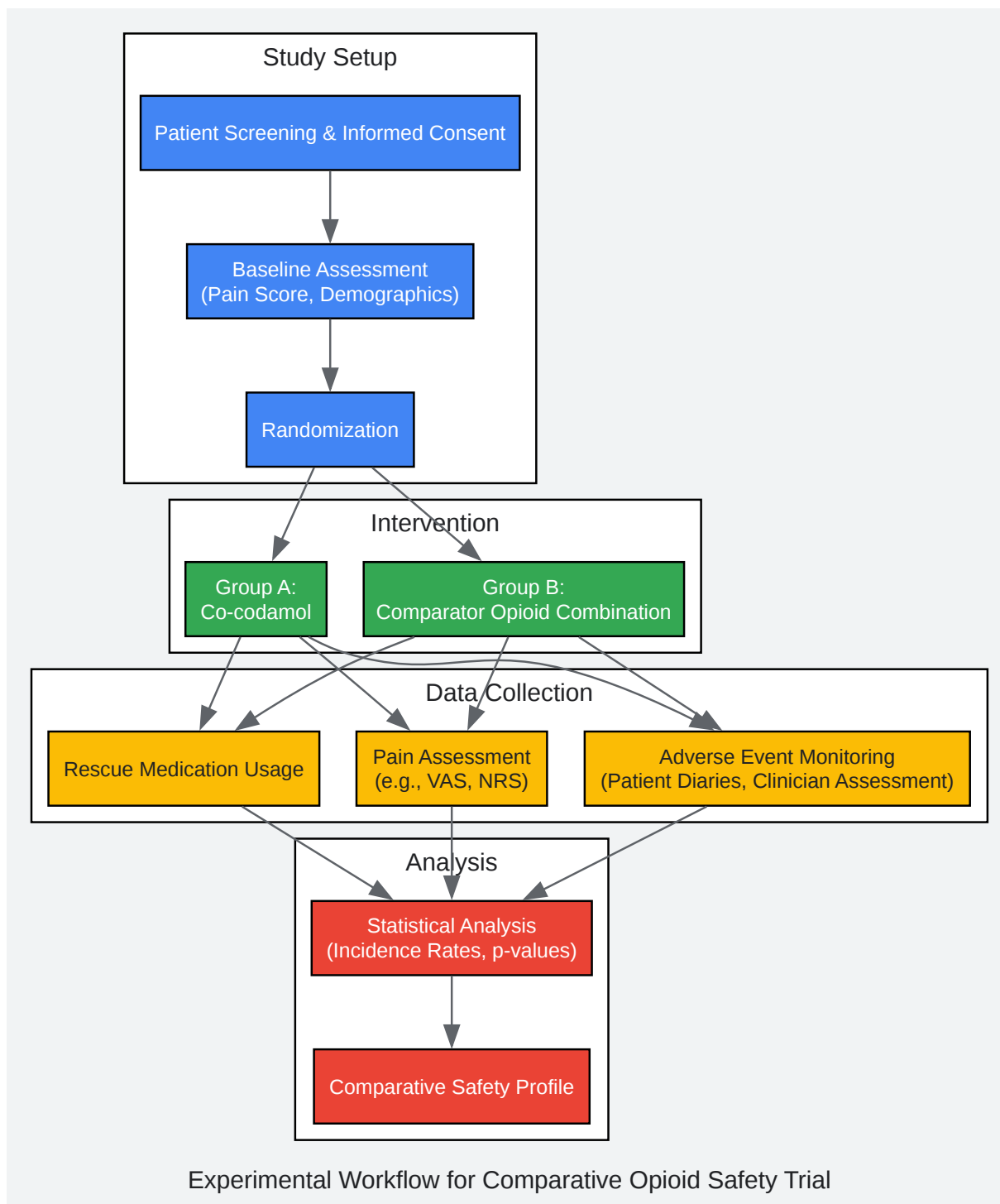
## Mandatory Visualizations

The following diagrams illustrate key signaling pathways and an experimental workflow relevant to the assessment of opioid analgesics.



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### Opioid Receptor Signaling Pathways



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### Comparative Opioid Safety Trial Workflow

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